
AOI 987
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AOI 987 is a near-infrared fluorescent dye belonging to the oxazine class of dyes. It is characterized by its high lipophilicity and low molecular weight (427 Da), which allows it to effectively cross the blood-brain barrier. This compound is specifically designed for near-infrared imaging and has shown significant potential in the detection of amyloid plaques, making it a valuable tool in Alzheimer’s disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AOI 987 involves the preparation of an oxazine derivative. The detailed synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the oxazine ring structure. The reaction conditions typically involve the use of solvents such as methanol and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
AOI 987 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially modifying its fluorescent properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups, affecting its chemical and physical properties
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different oxazine derivatives, while reduction can produce compounds with altered fluorescent properties .
Scientific Research Applications
AOI 987 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a fluorescent probe in various chemical analyses and experiments.
Biology: Employed in the study of biological processes, including the detection of amyloid plaques in Alzheimer’s disease research.
Medicine: Utilized in medical imaging techniques to monitor disease progression and evaluate the efficacy of potential treatments.
Industry: Applied in the development of diagnostic tools and imaging agents for various industrial applications .
Mechanism of Action
AOI 987 exerts its effects through its ability to bind specifically to amyloid plaques. The compound penetrates the blood-brain barrier and interacts with amyloid plaques, allowing for their visualization using near-infrared fluorescence imaging. The molecular targets of this compound include the amyloid-beta peptides that form the core of these plaques. The binding of this compound to these peptides enhances the fluorescent signal, enabling the detection and monitoring of plaque formation and progression .
Comparison with Similar Compounds
Similar Compounds
Nile Red: Another fluorescent dye used for imaging purposes, but with different spectral properties.
CRANAD-2: A curcumin-derivatized near-infrared probe used for detecting amyloid-beta deposits.
HEPES: A buffering agent that has shown potential in disaggregating amyloid plaques
Uniqueness of AOI 987
This compound is unique due to its high lipophilicity and ability to cross the blood-brain barrier effectively. Its specific interaction with amyloid plaques and the resulting strong fluorescent signal make it a valuable tool for noninvasive imaging and monitoring of Alzheimer’s disease progression. Compared to other similar compounds, this compound offers a combination of high sensitivity and specificity in detecting amyloid plaques .
Properties
CAS No. |
846022-21-7 |
|---|---|
Molecular Formula |
C₁₈H₁₈N₃O₃BF₄ |
Molecular Weight |
411.16 |
Synonyms |
3,4,9,10-Tetrahydro-4,8-dimethyl-2H,8H-bis[1,4]oxazino[2,3-b:3’,2’-i]phenoxazin-6-ium Tetrafluoroborate(1-) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



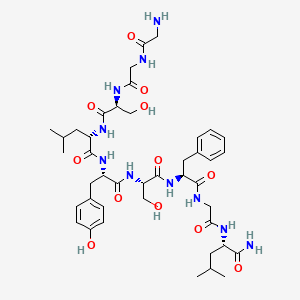
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)
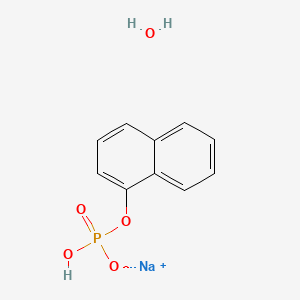

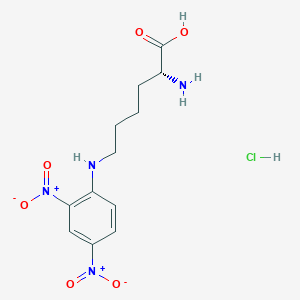
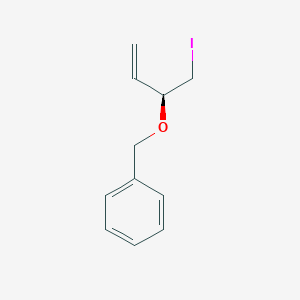
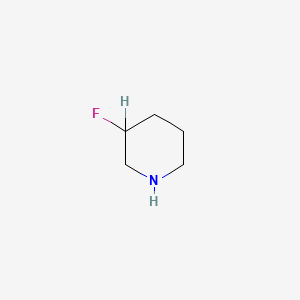

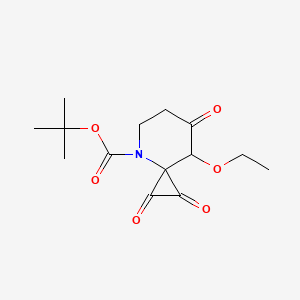
![ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B1141854.png)
